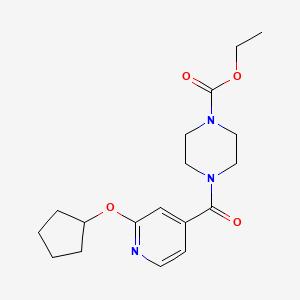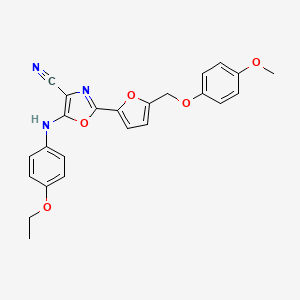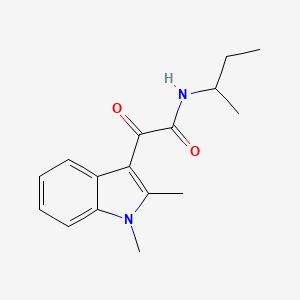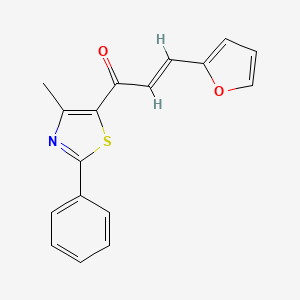![molecular formula C13H13F3N4O2 B2403267 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034520-25-5](/img/structure/B2403267.png)
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a triazolo ring, and a carboxamide group . Compounds with these functional groups are often found in various pharmaceuticals and have a wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through multi-step processes involving nucleophilic substitution reactions, cyclization reactions, and amide coupling reactions .Molecular Structure Analysis
The compound’s structure includes a furan ring, which is a five-membered aromatic ring with an oxygen atom, and a triazolo ring, which is a five-membered ring with three nitrogen atoms . These rings are likely to contribute to the compound’s chemical properties and biological activities.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. These could include its solubility in various solvents, its melting point and boiling point, and its spectral properties .Scientific Research Applications
Synthesis Techniques
Research has focused on developing synthesis techniques for the construction of [1,2,4]triazolo[1,5-a]pyridines, which are biologically significant. For example, a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been utilized for the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, demonstrating a novel strategy for constructing this skeleton through oxidative N-N bond formation with short reaction times and high yields (Zisheng Zheng et al., 2014). Another method involves cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride to prepare [1,2,4]Triazolo[1,5‐a]pyridines (Elliott W. D. Huntsman & J. Balsells, 2005).
Chemical Properties and Applications
Research has extended to the synthesis of novel compounds and evaluation of their biological activities. For instance, enaminones have been used as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities (S. Riyadh, 2011). Additionally, triazole-functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been prepared and screened for anticancer activity, indicating potential for future therapeutic applications (Balakishan Vadla & Sailu Betala, 2020).
Biological Imaging Applications
One specific application of derivatives similar to the chemical is in biological imaging. PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) using a derivative compound highlights the utility of such compounds in noninvasive imaging of neuroinflammation and could contribute significantly to the development of new therapeutics for neuroinflammation-related diseases (A. Horti et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that triazole compounds, due to their ability to form hydrogen bonds, can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit significant cytotoxic activities against various cell lines .
Action Environment
It is known that the biological activity of similar compounds can be influenced by their energy gap .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)8-3-4-20-10(6-8)18-19-11(20)7-17-12(21)9-2-1-5-22-9/h1-2,5,8H,3-4,6-7H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDQQLAHIXCLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC=CO3)CC1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline](/img/structure/B2403185.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2403188.png)
![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403190.png)

![(E)-4-(Dimethylamino)-N-[3-(3-methylpyridin-2-yl)propyl]but-2-enamide](/img/structure/B2403193.png)
![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)





